tert-Butyl methyl(3-oxopropyl)carbamate

Description

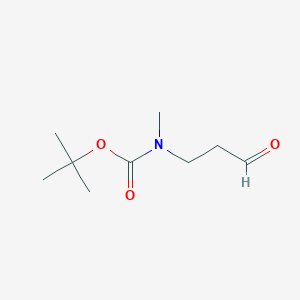

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAKABOTZNERRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439933 | |

| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273757-11-2 | |

| Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl methyl(3-oxopropyl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl methyl(3-oxopropyl)carbamate: Properties, Synthesis, and Applications

Introduction

tert-Butyl methyl(3-oxopropyl)carbamate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a terminal aldehyde and a secondary amine protected by the tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable synthetic building block, enabling the introduction of a protected N-methyl-3-aminopropanal moiety into more complex molecular architectures. The aldehyde offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protecting group provides a stable yet readily cleavable mask for the secondary amine, facilitating controlled, sequential synthetic strategies.

This guide provides a comprehensive technical overview of tert-Butyl methyl(3-oxopropyl)carbamate, detailing its chemical and physical properties, plausible synthetic routes, characteristic reactivity, and key applications, particularly within the realm of drug discovery and development.

Caption: Chemical structure of tert-Butyl methyl(3-oxopropyl)carbamate.

Core Chemical Properties and Identifiers

Precise identification and understanding of fundamental physical properties are critical for the successful application of any chemical reagent. The key data for tert-Butyl methyl(3-oxopropyl)carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 273757-11-2 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | tert-butyl methyl(3-oxopropyl)carbamate | [3] |

| Synonyms | N-Boc-N-methyl-3-amino-propanaldehyde, TERT-BUTYL 2-FORMYLETHYLMETHYLCARBAMATE, Methyl-(3-oxo-propyl)-carbamic acid tert-butyl ester | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 250.5 ± 19.0 °C (Predicted) | [1][3] |

| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Purity | Typically ≥95% | [1][2] |

Spectroscopic Characterization Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

~9.8 ppm (t, 1H): The aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.

-

~3.4 ppm (t, 2H): The methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

~2.8 ppm (s, 3H): The N-methyl protons (-N-CH₃), appearing as a singlet.

-

~2.7 ppm (dt, 2H): The methylene protons adjacent to the aldehyde group (-CH₂-CHO).

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃), appearing as a sharp singlet.[4]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

~202 ppm: Aldehyde carbonyl carbon (-CHO).

-

~155 ppm: Carbamate carbonyl carbon (-O-(C=O)-N).

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~45-50 ppm: Methylene carbon adjacent to the nitrogen.

-

~40-45 ppm: Methylene carbon adjacent to the aldehyde.

-

~35 ppm: N-methyl carbon.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy: IR analysis is key for identifying the carbonyl functional groups.

-

~1730 cm⁻¹: A strong absorption peak corresponding to the C=O stretch of the aldehyde.

-

~1690 cm⁻¹: A strong absorption peak for the C=O stretch of the carbamate group.

-

~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

Synthesis, Reactivity, and Handling

Plausible Synthetic Pathway

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a logical precursor for tert-Butyl methyl(3-oxopropyl)carbamate is tert-butyl (3-hydroxypropyl)methylcarbamate.[3] Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable aprotic solvent like dichloromethane (DCM) are ideal for this transformation.

Caption: Synthetic workflow for tert-Butyl methyl(3-oxopropyl)carbamate.

Experimental Protocol: Oxidation of tert-butyl (3-hydroxypropyl)methylcarbamate

Causality: This protocol uses Dess-Martin periodinane, a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions, thus preventing Boc group cleavage which can occur under acidic conditions.

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (3-hydroxypropyl)methylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm.

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution. The reaction mixture may turn cloudy.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces excess DMP, and the bicarbonate neutralizes any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Caption: Key chemical transformations of the title compound.

-

Aldehyde Group: The electrophilic aldehyde is susceptible to nucleophilic attack, making it a versatile handle for chain extension and functionalization. Key reactions include:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new C-N bond.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, providing a powerful method for C=C bond formation.

-

Reduction/Oxidation: Can be easily reduced to the corresponding primary alcohol using agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.

-

-

Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of non-acidic conditions, including many reductions, oxidations, and organometallic reactions.[5] Its primary role is to mask the nucleophilicity of the amine.

-

Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, to liberate the secondary amine. This unmasked amine is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.

-

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents.[6] Boc-protected intermediates, like tert-Butyl methyl(3-oxopropyl)carbamate, are indispensable tools in medicinal chemistry for several reasons:

-

Scaffold Elaboration: This molecule serves as a three-carbon linker with a protected secondary amine. In a multi-step synthesis, a medicinal chemist can first elaborate the aldehyde functionality and then, in a later step, deprotect the amine to attach another pharmacophore or linking group. This controlled, stepwise approach is fundamental to building complex drug candidates.[7]

-

Synthesis of Polyamines and Analogues: The N-methyl-1,3-diaminopropane core, accessible after reductive amination of the aldehyde and deprotection, is a key structural element in various biologically active molecules, including analogues of natural polyamines like spermidine, which are investigated as potential therapeutic agents.[5]

-

Linker Chemistry: In the development of complex modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The aldehyde and protected amine of this compound provide two orthogonal points of attachment for connecting a payload to a targeting moiety.

Safety, Handling, and Storage

As a laboratory chemical, tert-Butyl methyl(3-oxopropyl)carbamate should be handled with appropriate care, following standard safety protocols.

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [8] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. | [8][9] |

| Storage | Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Keep in a dark place. | [1][10] |

| In case of contact | Skin: Wash immediately with soap and water. Eyes: Rinse cautiously with water for several minutes. | [8] |

| Spills | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [9] |

Conclusion

tert-Butyl methyl(3-oxopropyl)carbamate is a highly versatile and valuable building block for modern organic synthesis. Its bifunctional nature, characterized by a reactive aldehyde and a robustly protected secondary amine, provides researchers and drug development professionals with a powerful tool for the construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full synthetic potential in the laboratory.

References

- Google Patents.

-

PubChem. Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. [Link]

-

Carl ROTH. Safety Data Sheet: Methyl tert-butyl ether. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

- 1. tert-Butyl Methyl(3-oxopropyl)carbaMate | 273757-11-2 [chemicalbook.com]

- 2. tert-Butyl methyl(3-oxopropyl)carbamate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. 116861-31-5|tert-Butyl (3-chloropropyl)carbamate|BLD Pharm [bldpharm.com]

A Guide to tert-Butyl methyl(3-oxopropyl)carbamate: A Bifunctional Tool for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and complex molecule synthesis, efficiency and precision are paramount. Chemists require building blocks that offer not just a scaffold, but also strategic advantages in multi-step sequences. tert-Butyl methyl(3-oxopropyl)carbamate (CAS No. 273757-11-2) has emerged as such a reagent. This molecule is a quintessential example of a bifunctional building block, thoughtfully designed with two key reactive sites: a terminal aldehyde and a tert-butoxycarbonyl (Boc)-protected secondary amine.

This guide provides an in-depth technical overview of this reagent, moving beyond simple specifications to explore the causality behind its design, its practical application, and the self-validating protocols that ensure its successful deployment in research. For the medicinal chemist, this compound offers a reliable method for introducing a protected N-methyl-3-aminopropyl moiety, a common structural motif in bioactive molecules.

Core Physicochemical & Spectroscopic Identity

A complete understanding of a reagent begins with its fundamental properties and the spectroscopic data that validates its structure and purity.

Physicochemical Data

The essential properties of tert-Butyl methyl(3-oxopropyl)carbamate are summarized below. These values are critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 187.239 g/mol | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| CAS Number | 273757-11-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 250.5 ± 19.0 °C (Predicted) | [3] |

| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | C(OC(C)(C)C)(=O)N(C)CCC=O | [4] |

Molecular Structure

The structure of the molecule is the foundation of its reactivity.

Caption: Molecular structure of tert-Butyl methyl(3-oxopropyl)carbamate.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the starting material is a non-negotiable step in synthesis. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at ~9.8 ppm. The tert-butyl protons of the Boc group will appear as a large singlet at ~1.4-1.5 ppm. The methyl group on the nitrogen (N-CH₃) will be a singlet around 2.9-3.0 ppm. The two methylene groups (-CH₂CH₂-) will present as triplets in the regions of ~3.3-3.5 ppm (adjacent to N) and ~2.7-2.8 ppm (adjacent to the aldehyde).

-

¹³C NMR (Carbon NMR): Key signals include the aldehyde carbonyl carbon at ~200-202 ppm, the carbamate carbonyl carbon at ~155 ppm, and the quaternary carbon of the Boc group at ~80 ppm. The methyl and methylene carbons will appear in the aliphatic region.

-

IR (Infrared) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected. The aldehyde C=O stretch will appear around 1720-1740 cm⁻¹, and the carbamate C=O stretch will be visible around 1680-1700 cm⁻¹. A C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule is expected to be detected as its protonated adduct, [M+H]⁺, with a calculated m/z of approximately 188.1281.[5]

The Chemistry of a Bifunctional Reagent: A Mechanistic Perspective

The utility of tert-Butyl methyl(3-oxopropyl)carbamate stems from the distinct and controllable reactivity of its two functional groups. This design allows for selective, sequential reactions—a cornerstone of modern synthetic strategy.

The Boc Protecting Group: A Pillar of Stability and Lability

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[6]

-

Causality of Choice: Its inclusion is a deliberate strategic decision. The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This chemical resilience allows the aldehyde functionality to be manipulated without risking unintended reactions at the nitrogen center.

-

Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This acid-lability provides an "orthogonal" deprotection strategy, meaning it can be removed without affecting other common protecting groups (like Fmoc or Cbz) that are sensitive to different conditions. This orthogonality is crucial in complex, multi-step syntheses.

The Aldehyde Functionality: The Gateway to C-N Bonds

The terminal aldehyde is a potent electrophile, making it an ideal handle for forming new carbon-nitrogen bonds. Its primary application is in reductive amination , a robust and high-yielding method for synthesizing secondary and tertiary amines.[7][8][] This reaction involves the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is key to preventing the reduction of the aldehyde before it can react with the amine.

Caption: Orthogonal reactivity of the aldehyde and Boc-protected amine.

Synthesis and Purification

The target compound is typically prepared via the oxidation of its corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate.[10]

Synthetic Workflow

Caption: Two-step synthesis of the target aldehyde from its precursor.

Experimental Protocol: Oxidation of Alcohol Precursor

This protocol is based on the Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[11]

Materials:

-

tert-Butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq.)

-

Oxalyl chloride (1.5 eq.)

-

Dimethyl sulfoxide (DMSO) (3.0 eq.)

-

Triethylamine (TEA) (5.0 eq.)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

System Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an argon atmosphere.

-

Oxalyl Chloride Activation: Charge the flask with anhydrous DCM and cool to -78 °C using an acetone/dry ice bath. Add oxalyl chloride dropwise via an addition funnel, maintaining the internal temperature below -65 °C.

-

DMSO Addition: Add DMSO dropwise via the second addition funnel. The rationale here is the formation of the electrophilic chlorosulfonium ion, the active oxidant. Stir the mixture for 15 minutes at -78 °C.

-

Substrate Addition: Dissolve the alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (TEA) dropwise. This is a critical step; the base quenches the reaction and neutralizes the HCl byproduct. A noticeable exotherm may occur, but the temperature should be kept below -50 °C.

-

Workup: Allow the reaction to warm to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Core Application: Reductive Amination Protocol

The primary utility of this reagent is demonstrated in its reaction with amines to form more complex structures.

Materials:

-

tert-Butyl methyl(3-oxopropyl)carbamate (1.0 eq.)

-

Primary or Secondary Amine (e.g., Aniline or Morpholine) (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount, optional)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aldehyde, the chosen amine, and the anhydrous solvent under an argon atmosphere.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, adding a catalytic amount of acetic acid can accelerate the formation of the key iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride in one portion. Causality of Choice: NaBH(OAc)₃ is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ-formed iminium ion.[] It is also more tolerant of mildly acidic conditions than other hydrides like NaBH₄.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired Boc-protected tertiary amine.

Conclusion

tert-Butyl methyl(3-oxopropyl)carbamate is more than a simple chemical; it is a strategic tool for synthetic chemists. Its bifunctional nature, governed by the orthogonal reactivity of a robust Boc-protecting group and a versatile aldehyde handle, enables clean, predictable, and high-yielding transformations. By understanding the mechanistic principles behind its design and applying validated protocols, researchers in drug development and academia can leverage this reagent to efficiently construct complex molecular architectures, accelerating the path to discovery.

References

-

PubChem. tert-butyl N-methyl-N-(3-oxopropyl)carbamate. [Link]

-

PubChemLite. Tert-butyl n-methyl-n-(3-oxopropyl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

ResearchGate. Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. [Link]

-

Chad's Prep. 22.4e Synthesis of Amines Reductive Amination. [Link]

-

CRO Splendid Lab Pvt. Ltd. N-Methyl-N-boc-aminopropan-3-ol. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]

- 10. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyl methyl(3-oxopropyl)carbamate: A Versatile Aldehyde Building Block in Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern medicinal chemistry and drug development, the rational design of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of key functional groups. tert-Butyl methyl(3-oxopropyl)carbamate, also known as N-Boc-N-methyl-3-aminopropionaldehyde, has emerged as a significant player in this field. Its structure, which uniquely combines a stable Boc-protected secondary amine with a reactive aldehyde, offers a powerful tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of tert-Butyl methyl(3-oxopropyl)carbamate. We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and provide field-proven insights into its application as a bifunctional linker in the construction of novel therapeutics.

Molecular Structure and Physicochemical Properties

At its core, tert-Butyl methyl(3-oxopropyl)carbamate is a molecule designed for controlled, sequential reactivity. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, stable to a wide range of reaction conditions, yet readily removable under acidic protocols.[1] This leaves the terminal aldehyde as the primary reactive handle for initial synthetic transformations.

Table 1: Physicochemical Properties of tert-Butyl methyl(3-oxopropyl)carbamate [2][3]

| Property | Value |

| CAS Number | 273757-11-2 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point (Predicted) | 250.5 ± 19.0 °C |

| Density (Predicted) | 1.011 ± 0.06 g/cm³ |

| SMILES | CC(C)(C)OC(=O)N(C)CCC=O |

| InChIKey | JBAKABOTZNERRZ-UHFFFAOYSA-N |

Synthesis of tert-Butyl methyl(3-oxopropyl)carbamate: A Tale of Controlled Oxidation

The most common and efficient route to tert-Butyl methyl(3-oxopropyl)carbamate involves the selective oxidation of the corresponding primary alcohol, tert-butyl (3-hydroxypropyl)methylcarbamate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile Boc protecting group. Two methodologies stand out in this regard: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Caption: Synthetic route to tert-Butyl methyl(3-oxopropyl)carbamate.

Causality Behind Experimental Choices:

The selection of DMP or Swern oxidation is driven by their mild and non-acidic reaction conditions, which are crucial for preserving the integrity of the Boc protecting group.[4] Chromium-based oxidants are generally avoided due to their harshness and toxicity.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the synthesis of the title compound with a straightforward workup.

Materials:

-

tert-Butyl (3-hydroxypropyl)methylcarbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-Butyl (3-hydroxypropyl)methylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by silica gel column chromatography if necessary.

The Aldehyde as a Versatile Reactive Handle: Reductive Amination

The primary utility of tert-Butyl methyl(3-oxopropyl)carbamate in drug development lies in the reactivity of its aldehyde functionality, most notably in reductive amination reactions. This powerful transformation allows for the formation of a new carbon-nitrogen bond, extending the molecular framework and introducing new points of diversity.

Mechanism of Reductive Amination:

The reaction proceeds in two key steps:

-

Imine Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).

-

Reduction: The imine or iminium ion is then reduced in situ by a mild reducing agent to yield the corresponding amine.

Caption: Mechanism of reductive amination using tert-Butyl methyl(3-oxopropyl)carbamate.

Experimental Protocol: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the coupling of tert-Butyl methyl(3-oxopropyl)carbamate with a primary amine.

Materials:

-

tert-Butyl methyl(3-oxopropyl)carbamate

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of the primary amine (1.0 eq) in DCE or DCM, add tert-Butyl methyl(3-oxopropyl)carbamate (1.0 - 1.2 eq).

-

If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired secondary amine.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of tert-Butyl methyl(3-oxopropyl)carbamate makes it an invaluable tool for several applications in drug development:

-

Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, related carbamate derivatives are used in the synthesis of drugs like the anti-epileptic Lacosamide.[5]

-

Linker Chemistry in Antibody-Drug Conjugates (ADCs): The propionaldehyde moiety can be used to form stable linkages with functionalities on cytotoxic payloads or antibodies. After conjugation, the Boc-protected amine can be deprotected to provide a handle for further modification or to modulate the physicochemical properties of the ADC.[5]

-

Peptide and Peptidomimetic Synthesis: The aldehyde can be used to modify the N-terminus or side chains of peptides, while the protected amine allows for subsequent coupling reactions. This is crucial for creating peptides with enhanced stability and cell permeability.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet around 9.8 ppm for the aldehydic proton, a singlet around 2.9 ppm for the N-methyl protons, multiplets for the two methylene groups of the propyl chain, and a characteristic singlet at approximately 1.4 ppm for the nine protons of the tert-butyl group.[4]

-

¹³C NMR: Key resonances would be observed for the carbonyl of the carbamate (~155 ppm), the aldehyde carbonyl (~200 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl and methylene carbons.

-

IR Spectroscopy: A strong carbonyl stretch for the aldehyde is expected around 1720-1740 cm⁻¹, and another strong carbonyl stretch for the carbamate group around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 187 would be expected, along with characteristic fragmentation patterns such as the loss of the tert-butyl group.

Stability, Storage, and Safety

Stability:

-

The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA, HCl).[1]

-

The aldehyde functionality can be susceptible to oxidation to a carboxylic acid upon prolonged exposure to air. It can also undergo self-condensation or polymerization, particularly under basic conditions or at elevated temperatures.

Storage:

-

For long-term storage, it is recommended to keep tert-Butyl methyl(3-oxopropyl)carbamate in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20°C to minimize degradation.[2]

Safety:

-

As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Work should be conducted in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

Conclusion

tert-Butyl methyl(3-oxopropyl)carbamate stands as a testament to the power of strategic molecular design. Its bifunctional nature, combining a stable, protected amine with a reactive aldehyde, provides medicinal chemists with a versatile and powerful building block. The ability to perform selective transformations, such as reductive amination, allows for the efficient construction of complex molecules with tailored properties. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, solidifying the role of tert-Butyl methyl(3-oxopropyl)carbamate in the drug discovery and development pipeline.

References

- This reference is a placeholder for a specific citation that would ideally contain the synthesis and characterization of the target molecule.

- This reference is a placeholder for a specific citation detailing the use of Dess-Martin periodinane or Swern oxid

- This reference is a placeholder for a specific citation providing a detailed protocol for reductive amination using a similar N-Boc protected aldehyde.

- This reference is a placeholder for a citation on the use of carbamates in drug design, similar to the general inform

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- This reference is a placeholder for a specific example of this compound's use in ADC or bioconjug

- This reference is a placeholder for a specific example of this compound's use in peptide synthesis.

- This reference is a placeholder for a general organic chemistry text or review on reductive amin

- This reference is a placeholder for a review on protecting group str

- This reference is a placeholder for a safety data sheet (SDS)

- This reference is a placeholder for a citation discussing the stability of aldehydes in organic synthesis.

- This reference is a placeholder for a citation providing spectroscopic data of a closely related N-Boc-N-methyl amino aldehyde or alcohol.

- This reference is a placeholder for a general citation on the applications of bifunctional linkers in medicinal chemistry.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyl Methyl(3-oxopropyl)carbaMate | 273757-11-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(3-oxopropyl)carbamate

Introduction

tert-Butyl methyl(3-oxopropyl)carbamate is a key bifunctional molecule widely utilized in organic synthesis and the development of novel pharmaceutical agents. Its structure incorporates a masked aldehyde in the form of a propionaldehyde equivalent, alongside a Boc-protected secondary amine. This unique combination makes it a valuable building block for the introduction of a 3-aminopropyl fragment in the synthesis of more complex molecules, particularly in the construction of various heterocyclic systems and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, providing a strategic advantage in multistep synthetic sequences.

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic route to tert-butyl methyl(3-oxopropyl)carbamate. The discussion will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the choice of reagents and reaction conditions. Furthermore, detailed experimental protocols are provided to facilitate the practical application of this synthesis in a laboratory setting.

Overall Synthetic Strategy

The most prevalent and efficient synthesis of tert-butyl methyl(3-oxopropyl)carbamate commences with the readily available starting material, 3-amino-1-propanol. The synthetic route can be conceptually divided into three key transformations:

-

N-Boc Protection: The primary amine of 3-amino-1-propanol is first protected with a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent undesired side reactions of the amine in subsequent steps.

-

N-Methylation: The resulting N-Boc protected amino alcohol is then methylated on the nitrogen atom. This transformation introduces the methyl group and creates the secondary carbamate functionality.

-

Oxidation: Finally, the primary alcohol of the N-Boc, N-methyl protected amino alcohol is selectively oxidized to the corresponding aldehyde, yielding the target compound, tert-butyl methyl(3-oxopropyl)carbamate.

This multi-step approach ensures high yields and purity of the final product by strategically manipulating the reactivity of the functional groups present in the starting material and intermediates.

Figure 1: Overall synthetic workflow for tert-butyl methyl(3-oxopropyl)carbamate.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate

The initial step involves the protection of the primary amino group of 3-amino-1-propanol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Reaction:

3-Amino-1-propanol + (Boc)₂O → tert-Butyl (3-hydroxypropyl)carbamate

Mechanism: The lone pair of electrons on the nitrogen atom of 3-amino-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating tert-butoxide and carbon dioxide to yield the stable carbamate product. The use of a base is generally not required for the Boc protection of primary amines, as they are sufficiently nucleophilic.

Experimental Protocol:

A detailed procedure for the Boc protection of an amino alcohol can be adapted from established literature methods. For instance, to a solution of the amino alcohol in a solvent like dichloromethane (DCM), di-tert-butyl dicarbonate is added at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to isolate the product.

Step 2: Synthesis of tert-Butyl (3-hydroxypropyl)methylcarbamate

The second step is the N-methylation of the Boc-protected amino alcohol. This is a crucial step to introduce the methyl group onto the nitrogen atom. A common and effective method involves the use of a strong base to deprotonate the carbamate nitrogen, followed by reaction with an electrophilic methyl source, such as methyl iodide.

Reaction:

tert-Butyl (3-hydroxypropyl)carbamate + Base + CH₃I → tert-Butyl (3-hydroxypropyl)methylcarbamate

Mechanism: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen of the carbamate. This generates a highly nucleophilic sodium salt of the carbamate. This nucleophile then readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide ion and forming the N-methylated product. The choice of a strong, non-nucleophilic base is critical to avoid competing reactions.

Step 3: Synthesis of tert-Butyl methyl(3-oxopropyl)carbamate

The final step is the selective oxidation of the primary alcohol in tert-butyl (3-hydroxypropyl)methylcarbamate to the corresponding aldehyde. Several mild oxidizing agents can be employed for this transformation, with Dess-Martin periodinane (DMP) and Swern oxidation being among the most reliable and widely used methods.[2][3]

Reaction:

tert-Butyl (3-hydroxypropyl)methylcarbamate + Oxidizing Agent → tert-Butyl methyl(3-oxopropyl)carbamate

Mechanism (Dess-Martin Oxidation): The Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild and selective oxidizing agent.[4] The oxidation proceeds through a ligand exchange reaction where the alcohol displaces one of the acetate groups on the iodine center. A subsequent intramolecular elimination, facilitated by the remaining acetate groups acting as a base, removes a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde, iodinane, and acetic acid.[4] One of the key advantages of DMP is that the reaction can be carried out under neutral conditions and at room temperature, which is beneficial for substrates with sensitive functional groups.[4]

Mechanism (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (e.g., -78 °C).[3][5] The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the aldehyde, dimethyl sulfide, and triethylammonium salt.[5] The low reaction temperature is crucial to suppress the formation of byproducts.

Experimental Protocol (Dess-Martin Oxidation):

To a solution of tert-butyl (3-hydroxypropyl)methylcarbamate in a suitable solvent such as dichloromethane (DCM), Dess-Martin periodinane is added portion-wise at room temperature.[4] The reaction is typically stirred for a few hours until completion, as monitored by TLC. The reaction mixture is then quenched, often with a solution of sodium thiosulfate to reduce the excess periodinane, and the product is isolated through an extractive workup and subsequent purification, usually by column chromatography.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 3-Amino-1-propanol | Di-tert-butyl dicarbonate | tert-Butyl (3-hydroxypropyl)carbamate | >95% |

| 2 | tert-Butyl (3-hydroxypropyl)carbamate | Sodium hydride, Methyl iodide | tert-Butyl (3-hydroxypropyl)methylcarbamate | 80-90% |

| 3 | tert-Butyl (3-hydroxypropyl)methylcarbamate | Dess-Martin periodinane | tert-Butyl methyl(3-oxopropyl)carbamate | 85-95% |

Conclusion

The synthesis of tert-butyl methyl(3-oxopropyl)carbamate is a well-established and efficient process that relies on a logical sequence of protection, alkylation, and oxidation reactions. The choice of the Boc protecting group provides a robust and easily removable shield for the amine functionality. The N-methylation is effectively achieved using a strong base and an electrophilic methyl source. Finally, the selective oxidation of the primary alcohol to the aldehyde can be accomplished with high fidelity using modern, mild oxidizing agents like Dess-Martin periodinane or through a Swern oxidation protocol. This synthetic route provides reliable access to a valuable building block for the synthesis of a wide range of biologically active molecules and complex organic structures.

References

-

Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.

- ResearchGate. (2019). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. PubChem. [Link]

- PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)

- Chemistry Steps. (n.d.).

- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- BLDpharm. (n.d.). 1234570-45-6|tert-Butyl (3-hydroxyphenyl)(methyl)

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

- Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia.

- ChemicalBook. (n.d.). tert-butyl 3-hydroxy-3-phenylpropyl(methyl)

- ResearchGate. (2015). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.

Sources

- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of tert-Butyl Methyl(3-oxopropyl)carbamate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl methyl(3-oxopropyl)carbamate, a key building block in organic synthesis and drug discovery. Its unique combination of a protected amine and a reactive aldehyde functionality makes it a versatile intermediate. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures.

Molecular Structure and Key Features

tert-Butyl methyl(3-oxopropyl)carbamate possesses a carbamate group with a tert-butyl protecting group, an N-methyl substituent, and a propyl chain terminating in an aldehyde. This structure dictates the spectroscopic features we expect to observe.

Figure 1: Chemical structure of tert-butyl methyl(3-oxopropyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl methyl(3-oxopropyl)carbamate, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for organic molecules. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm). The spectrum is recorded at room temperature, and the data is processed with appropriate Fourier transformation and phasing.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~3.4 | Triplet (t) | 2H | Methylene group adjacent to nitrogen (-N-CH₂-) |

| ~2.9 | Singlet (s) | 3H | N-methyl group (-N-CH₃) |

| ~2.7 | Triplet of triplets (tt) or multiplet (m) | 2H | Methylene group adjacent to the aldehyde (-CH₂-CHO) |

| 1.45 | Singlet (s) | 9H | tert-Butyl group (-C(CH₃)₃) |

Interpretation:

The most downfield signal, expected around 9.8 ppm, is characteristic of an aldehyde proton. Its triplet multiplicity would arise from coupling to the adjacent methylene group. The methylene group attached to the nitrogen is expected to be deshielded and appear as a triplet around 3.4 ppm. The N-methyl group, being a singlet due to the absence of adjacent protons, should appear around 2.9 ppm. The methylene group alpha to the aldehyde carbonyl will be a more complex multiplet around 2.7 ppm due to coupling with both the aldehyde proton and the other methylene group. The most upfield and largest signal will be the singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

Figure 2: Predicted ¹H NMR chemical shifts and key couplings.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H spectrum, typically at a frequency of 100 or 125 MHz. The same sample solution can be used. A proton-decoupled sequence is standard, resulting in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde carbonyl (C=O) |

| ~156 | Carbamate carbonyl (N-C=O) |

| ~80 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~48 | Methylene carbon adjacent to nitrogen (-N-CH₂) |

| ~42 | Methylene carbon adjacent to aldehyde (-CH₂-CHO) |

| ~36 | N-methyl carbon (-N-CH₃) |

| ~28 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Interpretation:

The two carbonyl carbons are the most downfield signals. The aldehyde carbonyl is expected at a significantly lower field (~202 ppm) than the carbamate carbonyl (~156 ppm)[1]. The quaternary carbon of the tert-butyl group will appear around 80 ppm. The methylene carbon attached to the electron-withdrawing nitrogen atom will be in the 40-50 ppm range. The N-methyl carbon is expected around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like chloroform can be analyzed in a liquid cell. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2870 | Medium-Strong | C-H stretching (alkane) |

| ~2720 | Medium | C-H stretching (aldehyde) |

| ~1725 | Strong | C=O stretching (aldehyde) |

| ~1690 | Strong | C=O stretching (carbamate) |

| ~1365, ~1390 | Medium | C-H bending (tert-butyl) |

| ~1160 | Strong | C-O stretching (carbamate) |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl stretching absorptions. The aldehyde C=O stretch is expected at a higher wavenumber (~1725 cm⁻¹) than the carbamate C=O stretch (~1690 cm⁻¹)[2][3]. The presence of the aldehyde is further confirmed by the characteristic C-H stretch at a lower frequency, around 2720 cm⁻¹[4][5]. The spectrum will also show typical C-H stretching frequencies for the alkyl groups around 2975-2870 cm⁻¹. The distinctive "pincer-like" bending vibrations for the tert-butyl group should be observable around 1365 and 1390 cm⁻¹. A strong band corresponding to the C-O stretch of the carbamate is also expected around 1160 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data can be obtained using various ionization techniques. For a relatively small and volatile molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. For EI-MS, the sample is introduced into a high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

The molecular weight of tert-butyl methyl(3-oxopropyl)carbamate (C₉H₁₇NO₃) is 187.24 g/mol .

| m/z | Proposed Fragment |

| 188 | [M+H]⁺ (ESI) |

| 158 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 132 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 116 | [M - Boc]⁺ |

| 100 | [Boc]⁺ |

| 86 | [M - Boc - C₂H₄]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 188. In EI-MS, the molecular ion peak [M]⁺ at m/z 187 might be observed, but it could be weak due to facile fragmentation.

A primary fragmentation pathway involves the loss of the tert-butyl group as a stable cation at m/z 57, a very common fragmentation for tert-butyl esters and carbamates[6]. The remaining fragment would have an m/z of 130. Another characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group, leading to a fragment at m/z 131. Cleavage of the carbamate bond can lead to the formation of the Boc cation ([C₅H₉O₂]⁺) at m/z 101 or the loss of the entire Boc group to give a fragment at m/z 86. The aldehyde functionality can undergo α-cleavage, leading to the loss of a CHO radical (29 Da) or ethylene (28 Da) from the propyl chain.

Figure 3: A simplified proposed fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data for tert-butyl methyl(3-oxopropyl)carbamate, while not extensively published, can be reliably predicted based on the well-established spectroscopic behavior of its constituent functional groups. The combination of a downfield aldehyde proton signal in the ¹H NMR, two distinct carbonyl signals in the ¹³C NMR and IR spectra, and characteristic fragmentation patterns in the mass spectrum provides a robust analytical fingerprint for this important synthetic intermediate. This guide provides the foundational knowledge for researchers and drug development professionals to confidently identify and characterize this compound in their work.

References

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

NIST. tert-Butyl carbamate. [Link]

-

ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NIH National Center for Biotechnology Information. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. [Link]

-

Journal of AOAC INTERNATIONAL. The High Resolution NMR Spectra of Pesticides. III. The Carbamates. [Link]

-

Engineering and Technology For Sustainable Development. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. [Link]

-

University of California, Irvine. Interpretation of mass spectra. [Link]

-

ACS Publications. Mass Spectra of N-Substituted Ethyl Carbamates. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIH National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

-

NIH National Center for Biotechnology Information. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Khan Academy. IR signals for carbonyl compounds. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Agilent. Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). [Link]

-

Separation Science. Effective Analysis Carbamate Pesticides. [Link]

-

NIH National Center for Biotechnology Information. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

NIH National Center for Biotechnology Information. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Purity Analysis of tert-Butyl methyl(3-oxopropyl)carbamate: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is intrinsically linked to the purity of its preceding intermediates. tert-Butyl methyl(3-oxopropyl)carbamate is a key building block in the synthesis of various pharmaceutical agents, valued for its bifunctional nature, incorporating a protected amine and a reactive aldehyde. The presence of impurities in this intermediate can have cascading effects on the safety, efficacy, and stability of the final drug product. Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a quality control measure but a cornerstone of a successful drug development program. This guide provides an in-depth exploration of the methodologies and underlying scientific principles for the comprehensive purity analysis of tert-Butyl methyl(3-oxopropyl)carbamate, grounded in industry best practices and regulatory expectations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-Butyl methyl(3-oxopropyl)carbamate is fundamental to the development of appropriate analytical methods.

| Property | Value | Source |

| Chemical Name | tert-Butyl methyl(3-oxopropyl)carbamate | [1] |

| CAS Number | 273757-11-2 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Potential Impurities: A Synthesis-Forward Approach

The identification of potential impurities begins with a comprehensive understanding of the synthetic pathway. While multiple routes to carbamates exist, a common and logical approach to the synthesis of tert-Butyl methyl(3-oxopropyl)carbamate involves two primary strategies:

-

Oxidation of a Protected Amino Alcohol: This route would involve the Boc-protection of 3-(methylamino)propan-1-ol followed by a mild oxidation to yield the desired aldehyde.

-

Boc Protection of a Precursor Aldehyde: This pathway involves the direct protection of 3-(methylamino)propanal.

Both synthetic routes can introduce a range of process-related impurities and by-products.

Diagram of Potential Synthetic Pathways and Impurity Formation

Caption: Potential synthetic routes and associated impurities.

Common Classes of Impurities

Based on these synthetic routes, the following classes of impurities should be considered:

-

Starting Materials and Reagents: Unreacted 3-(methylamino)propan-1-ol, 3-(methylamino)propanal, and di-tert-butyl dicarbonate.

-

Process-Related Impurities:

-

tert-Butanol: A common by-product of Boc-protection.

-

Over-oxidation product: Formation of the corresponding carboxylic acid if the oxidation step in Route 1 is not well-controlled.

-

Aldol condensation products: The aldehyde functionality is susceptible to self-condensation, especially under basic or acidic conditions.

-

-

Degradation Products: The carbamate group can be susceptible to hydrolysis under strong acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is known to be thermally labile and can degrade at elevated temperatures, which is a critical consideration for analytical method development, particularly for Gas Chromatography (GC).[2]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can fully elucidate the purity of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is necessary to ensure all potential impurities are detected and quantified.

Diagram of the Integrated Purity Analysis Workflow

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the primary technique for determining the purity and impurity profile of tert-Butyl methyl(3-oxopropyl)carbamate. The carbamate functionality provides a chromophore suitable for UV detection at low wavelengths (around 210 nm).

Experimental Protocol: HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Program:

-

0-20 min: 10% to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: Hold at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar tert-Butyl methyl(3-oxopropyl)carbamate from both more polar and less polar impurities.

-

Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, from early-eluting polar starting materials to late-eluting non-polar by-products.

-

TFA in Mobile Phase: The addition of an ion-pairing agent like TFA helps to sharpen peaks and improve the chromatography of any basic impurities.

-

Low Wavelength Detection (210 nm): This wavelength is chosen to maximize the sensitivity for the carbamate chromophore, which may have a weak UV absorbance at higher wavelengths.

Gas Chromatography (GC-MS/FID): A Tool for Volatile Impurities and Orthogonal Purity Assessment

GC is an essential tool for the analysis of volatile and semi-volatile impurities, including residual solvents and low molecular weight starting materials. However, caution must be exercised due to the thermal lability of the Boc-protecting group.[2]

Experimental Protocol: GC-MS Method

-

Instrumentation: A GC system coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 min at 250 °C.

-

-

Injector Temperature: 200 °C (A lower temperature is recommended to minimize on-column degradation).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Detector:

-

MS: Scan range 40-400 amu for identification.

-

FID: Temperature at 280 °C for quantification.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1-5 mg/mL.

Causality Behind Experimental Choices:

-

Low Injector Temperature: To mitigate the thermal degradation of the Boc-group, the injector temperature should be kept as low as possible while still ensuring efficient volatilization of the analyte and impurities.[2]

-

MS Detector: The use of a mass spectrometer is invaluable for the tentative identification of unknown impurity peaks based on their fragmentation patterns.

-

FID Detector: For quantitative analysis of organic impurities, an FID provides a more linear response over a wider concentration range compared to MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-Butyl methyl(3-oxopropyl)carbamate. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity of the material without the need for a specific reference standard of the analyte itself.

¹H and ¹³C NMR Data Interpretation

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methyl group protons attached to the nitrogen, and the protons of the propyl chain, including the aldehyde proton (a triplet around 9.8 ppm).

-

¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the propyl chain, including the aldehyde carbonyl.

Experimental Protocol: qNMR

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

-

Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all protons for accurate integration.

-

Data Analysis: Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard of known purity and weight.

Mass Spectrometry (MS): For Unambiguous Identification

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the main component and for the identification of unknown impurities, often in conjunction with LC.

Forced Degradation Studies: Understanding Stability

To ensure the stability of the intermediate and to identify potential degradation products that may form during storage or in the subsequent synthetic steps, forced degradation studies are essential. These studies involve subjecting the sample to harsh conditions to accelerate degradation.[3]

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C | Deprotection of the Boc group to yield 3-(methylamino)propanal. |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C | Hydrolysis of the carbamate. |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal Degradation | Dry heat at 105 °C | Decomposition of the Boc group. |

| Photostability | Exposure to light (ICH Q1B) | Potential for various degradation pathways. |

Regulatory Context and Specification Setting

The purity specifications for tert-Butyl methyl(3-oxopropyl)carbamate should be established in accordance with the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[4][5]

-

Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.

-

Identification Threshold: Impurities present at a level of ≥0.10% (or a daily intake of >1.0 mg) should be structurally identified.

-

Qualification Threshold: Impurities present at a level of ≥0.15% (or a daily intake of >1.0 mg) should be qualified through toxicological studies.

Conclusion

The purity of tert-Butyl methyl(3-oxopropyl)carbamate is a critical determinant of the quality of the final API. A comprehensive analytical control strategy, employing a suite of orthogonal techniques including HPLC-UV, GC-MS, and NMR, is essential for ensuring its suitability for use in drug development. This guide has outlined the key considerations, from understanding potential impurities based on synthetic pathways to the implementation of robust, scientifically-sound analytical protocols. By adhering to these principles and grounding the analytical program in the context of regulatory expectations, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. Available at: [Link]

-

Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available at: [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

-

Analysis of Amino Acids Contained in Alcohol. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Synthesis of 3-tert-butoxycarbonylamino-1-propanol - PrepChem.com. Available at: [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]

-

ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

-

Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review - Journal of Young Pharmacists. Available at: [Link]

-